![molecular formula C17H16N2O3S2 B2874161 Ethyl 2-(benzo[d]thiazole-6-carboxamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 681170-83-2](/img/structure/B2874161.png)
Ethyl 2-(benzo[d]thiazole-6-carboxamido)-4,5-dimethylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(benzo[d]thiazole-6-carboxamido)-4,5-dimethylthiophene-3-carboxylate is a chemical compound that is a derivative of benzothiazole . Benzothiazole derivatives have been used in the synthesis of compounds with potential to inhibit K1 capsule formation in uropathogenic Escherichia coli .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . The synthesized benzo[d]thiazole-2-carboxamide derivatives were tested in vitro for their anti-tubercular activity against H 37 Rv strain of M. tuberculosis .Applications De Recherche Scientifique
Synthesis Techniques and Chemical Reactivity
Researchers have developed novel synthetic routes and chemical reactions to create compounds with potential pharmaceutical applications. For example, the synthesis of ethyl 2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involves cyclization processes, highlighting methods to design and produce compounds with specific functional groups and structural features (Tang Li-jua, 2015). Similarly, studies on ethyl 2-aminobenzo[d]thiazole-6-carboxylate derivatives have explored their synthesis and biological properties, indicating the versatility of thiazole and benzothiazole derivatives in chemical synthesis and the potential for diverse biological activities (S. Shafi, R. Rajesh, S. Senthilkumar, 2021).
Photophysical Properties and Photochemical Reactions
Research into the photophysical properties and photochemical reactions of similar compounds has revealed their potential as singlet oxygen sensitizers, which could have implications for applications in photodynamic therapy or as components in materials science. For instance, the study on tandem photoarylation-photoisomerization of halothiazoles has provided insights into the photophysical properties and singlet oxygen activation capabilities of ethyl 2-arylthiazole-5-carboxylates (M. Amati et al., 2010).
Biological Activities and Applications
Several studies have focused on the synthesis and evaluation of biological activities of compounds structurally related to Ethyl 2-(benzo[d]thiazole-6-carboxamido)-4,5-dimethylthiophene-3-carboxylate. These studies have revealed potential anticancer, antimicrobial, and immunomodulatory activities, suggesting avenues for further research into their use as therapeutic agents. For example, novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors have shown anticancer activity against colon HCT-116 human cancer cell lines (M. Abdel-Motaal, Asmaa L. Alanzy, M. Asem, 2020).
Mécanisme D'action
Target of Action
The primary target of Ethyl 2-(benzo[d]thiazole-6-carboxamido)-4,5-dimethylthiophene-3-carboxylate is DprE1 , a key enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This compound has been found to have potent inhibitory activity against Mycobacterium tuberculosis , the bacterium that causes tuberculosis .
Mode of Action
The compound interacts with its target, DprE1, by binding to the ATP-binding pocket of the GyrB subunit . This interaction inhibits the function of DprE1, thereby disrupting the synthesis of arabinogalactan and compromising the integrity of the mycobacterial cell wall .
Biochemical Pathways
The inhibition of DprE1 disrupts the arabinogalactan biosynthesis pathway, leading to the inability of Mycobacterium tuberculosis to maintain its cell wall structure . This disruption can lead to cell lysis and death, thereby exerting an anti-tubercular effect .
Pharmacokinetics
Benzothiazole derivatives are generally known for their good absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis . By inhibiting DprE1 and disrupting the arabinogalactan biosynthesis pathway, the compound compromises the bacterial cell wall, leading to cell death .
Action Environment
The action of this compound, like other benzothiazole derivatives, can be influenced by various environmental factors. These factors can include pH, temperature, and the presence of other substances that can interact with the compound . .
Propriétés
IUPAC Name |
ethyl 2-(1,3-benzothiazole-6-carbonylamino)-4,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-4-22-17(21)14-9(2)10(3)24-16(14)19-15(20)11-5-6-12-13(7-11)23-8-18-12/h5-8H,4H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRSLXIZIXPWGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC3=C(C=C2)N=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
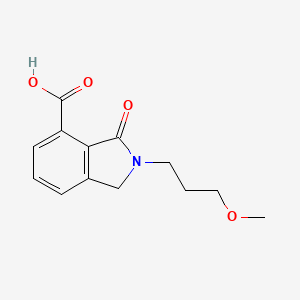
![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide](/img/structure/B2874079.png)
![5-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2874082.png)

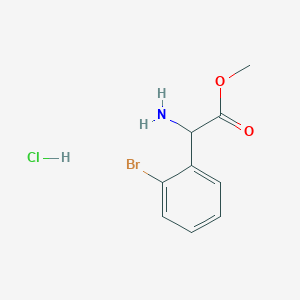
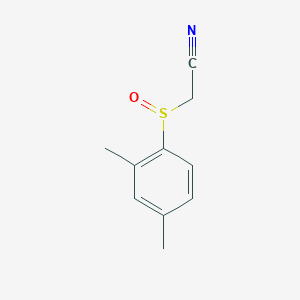

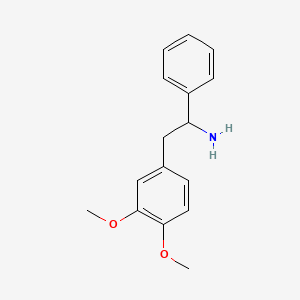


![4-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2874098.png)
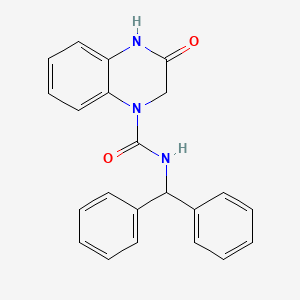
![(4E,11R)-17-Methoxy-11-methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(14),4,15,17-tetraene-7,3'-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid](/img/structure/B2874100.png)
![3-methyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B2874101.png)
